N-(2-(4-(呋喃-2-基)-1H-吡唑-1-基)乙基)-3-(3-甲氧基苯基)-1-甲基-1H-吡唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

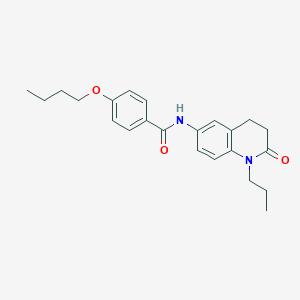

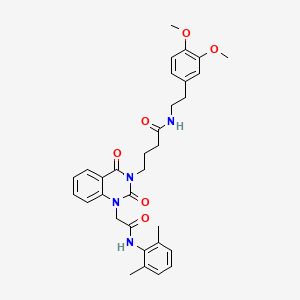

The compound "N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide" is a complex molecule that appears to be related to a class of compounds that combine furan and pyrazole moieties. These types of compounds have been studied for various properties, including their potential antibacterial activities and analgesic effects. The furan ring is a five-membered oxygen-containing heterocycle, which is known for its reactivity due to the aromatic system and the presence of oxygen. Pyrazole is a five-membered heterocycle containing two nitrogen atoms, which is often used in medicinal chemistry due to its biological relevance.

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of aminopyrazole with substituted furan aldehydes. For instance, a series of nitrofurantoin analogues were synthesized by condensation of 5-aminopyrazole with 5-nitrofuran-2-carbaldehyde or 5-methylfuran-2-carbaldehyde to evaluate their antibacterial properties . Similarly, methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates were obtained through decyclization reactions of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides in the presence of methanol . These methods suggest that the synthesis of the compound would likely involve multi-step reactions including condensation and cyclization steps.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of a similar compound was determined by X-ray powder diffraction (XRPD) and further analyzed using density functional theory (DFT) . The structure was found to be triclinic with specific space group parameters. Such detailed structural analysis is crucial for understanding the molecular geometry, electronic structure, and potential interaction sites for biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds often involves the furan and pyrazole rings. In the case of the related compounds, recyclization under the action of methanol was observed, leading to the formation of new pyrazole carboxylates . This indicates that the compound may also undergo similar reactions under appropriate conditions, which could be exploited for generating derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of nitro, methoxy, and carboxamide groups can affect properties such as solubility, melting point, and reactivity. The solid-state structure and intermolecular interactions, as analyzed by Hirshfeld surface analysis, can provide insights into the compound's stability and potential for forming crystalline materials . These properties are essential for the development of pharmaceutical agents, as they determine the compound's behavior in biological systems and its suitability for drug formulation.

科学研究应用

抗菌活性

与N-(2-(4-(呋喃-2-基)-1H-吡唑-1-基)乙基)-3-(3-甲氧基苯基)-1-甲基-1H-吡唑-5-甲酰胺相关的化合物的主要应用之一是探索其抗菌特性。具有呋喃和吡唑基序的新型化合物的合成已被研究其潜在的抗菌活性。例如,已经合成了具有呋喃和恶二唑结构的化合物并测试了它们对各种细菌菌株的功效,证明了这些分子作为抗菌剂的潜力 (Aghekyan 等人,2020)。

细胞毒性和抗原生动物活性

该化合物及其衍生物也因其对各种癌细胞系的细胞毒性和抗原生动物活性而受到研究。对吡唑和吡唑并嘧啶衍生物的研究表明,其中一些化合物对艾氏腹水癌 (EAC) 细胞表现出显着的体外细胞毒活性,表明它们在癌症研究中具有潜在用途 (Hassan、Hafez 和 Osman,2014)。此外,已经合成了新型双阳离子咪唑并[1,2-a]吡啶和四氢咪唑并[1,2-a]吡啶,并显示出对原生动物感染的有效性,表明这些化合物具有广谱生物活性 (Ismail 等人,2004)。

抗菌和抗癌特性

基于呋喃和吡唑的化合物的抗菌和抗癌特性已被广泛研究。这些研究包括合成各种衍生物并评估它们对一系列微生物病原体和癌细胞系的功效。结果表明,这些化合物可能是开发新型抗菌和抗癌疗法的有希望的候选者 (Zaki、Al-Gendey 和 Abdelhamid,2018)。

结构和分析研究

除了它们的生物活性外,这些化合物还一直是结构和分析研究的主题,旨在进一步了解它们的化学性质和潜在应用。例如,对硫代和呋喃稠合杂环化合物的合成研究突出了化学多功能性和开发新型药物和材料的潜力 (Ergun 等人,2014)。

属性

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-5-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3/c1-25-19(12-18(24-25)15-5-3-6-17(11-15)28-2)21(27)22-8-9-26-14-16(13-23-26)20-7-4-10-29-20/h3-7,10-14H,8-9H2,1-2H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLHHJLQMAEJHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCCN3C=C(C=N3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide](/img/structure/B3011959.png)

![4-[(3-Iodophenyl)carbonyl]morpholine](/img/structure/B3011963.png)

![3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B3011965.png)

![3-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B3011969.png)